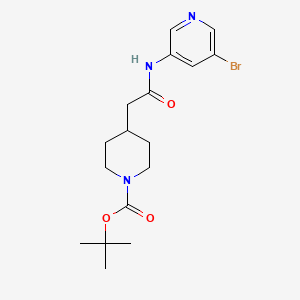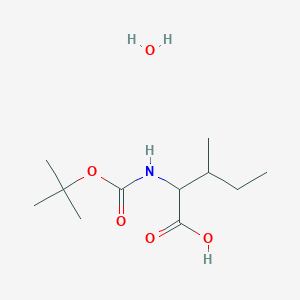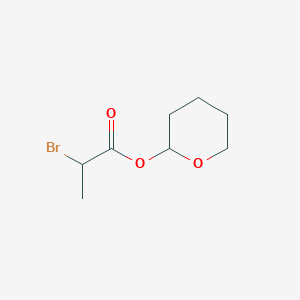
6-chloro-3-methyl-2-Pyrazinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-methyl-2-Pyrazinemethanol is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a chloro group, a methyl group, and a hydroxymethyl group attached to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-2-Pyrazinemethanol typically involves the chlorination of 3-methyl-2-pyrazinemethanol. One common method includes the reaction of 3-methyl-2-pyrazinemethanol with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 6-position of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-chloro-3-methyl-2-Pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in 3-methyl-2-pyrazinemethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-chloro-3-methyl-2-pyrazinecarboxylic acid.
Reduction: 3-methyl-2-pyrazinemethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-3-methyl-2-Pyrazinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-chloro-3-methyl-2-Pyrazinemethanol involves its interaction with specific molecular targets. The chloro group and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-chloro-3-methylpyrazine: Similar structure but lacks the hydroxymethyl group.
3-chloro-2-methylpyrazine: Similar structure but with different positioning of the chloro and methyl groups.
6-methyl-2-pyrazinylmethanol: Similar structure but lacks the chloro group.
Uniqueness
6-chloro-3-methyl-2-Pyrazinemethanol is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyrazine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
(6-chloro-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)9-6(7)2-8-4/h2,10H,3H2,1H3 |
InChIキー |
RNMSDXOKZVRLGM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
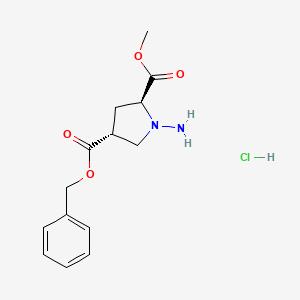
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
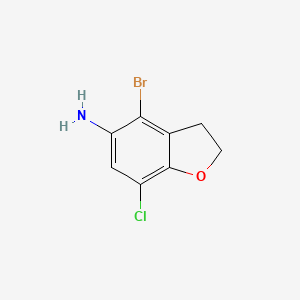
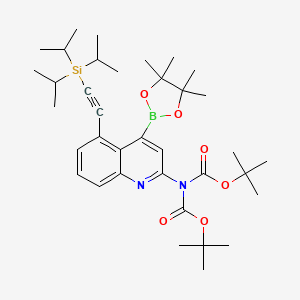
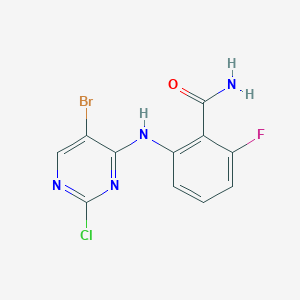
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
